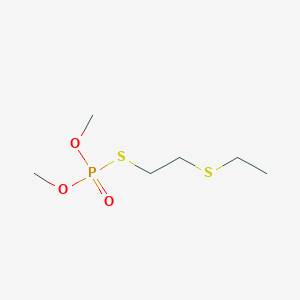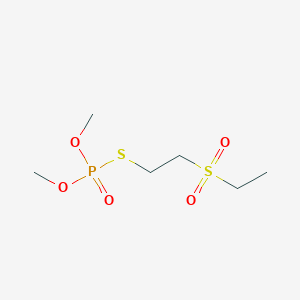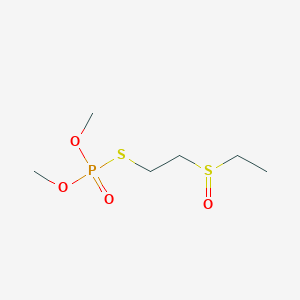
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is a heterocyclic compound that belongs to the pyrimidine family. This compound has attracted the attention of many researchers due to its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. In addition, this compound has been used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Mechanism Of Action
The exact mechanism of action of 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi.
Biochemical And Physiological Effects
Studies have shown that 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of various bacterial and fungal strains. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) in lab experiments is its versatility. This compound can be easily modified to obtain various derivatives with different properties. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for research on 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI). One of the most promising areas of research is the development of new derivatives with enhanced antitumor, antibacterial, and antifungal activities. In addition, the use of this compound as a building block for the synthesis of new pharmaceuticals and bioactive molecules is also an area of interest for researchers. Finally, the investigation of the exact mechanism of action of this compound and its potential applications in other fields of science, such as material science, is also an area of future research.
Synthesis Methods
The synthesis of 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction between 2-aminopyrimidine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with chloroacetaldehyde to obtain 5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI).
properties
CAS RN |
155087-62-0 |
|---|---|
Product Name |
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo-(9CI) |
Molecular Formula |
C5H5N3OS |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
6-amino-4-sulfanylidene-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3OS/c6-4-3(1-9)5(10)8-2-7-4/h1-2H,(H3,6,7,8,10) |
InChI Key |
COOZSNNUNRBWIS-UHFFFAOYSA-N |
SMILES |
C1=NC(=S)C(=C(N1)N)C=O |
Canonical SMILES |
C1=NC(=S)C(=C(N1)N)C=O |
synonyms |
5-Pyrimidinecarboxaldehyde, 6-amino-1,4-dihydro-4-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

